

L-365,260 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L 365031

Cat. No.: B1673719

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L-365,260 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-365,260, a selective CCK2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving L-365,260?

A1: L-365,260 is soluble in DMSO and ethanol. For preparing stock solutions, DMSO is commonly used.

Q2: What are the recommended storage conditions for solid L-365,260?

A2: Solid L-365,260 should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.

Q3: How should I store stock solutions of L-365,260?

A3: Stock solutions of L-365,260 can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.

Q4: Is L-365,260 stable in aqueous solutions?





A4: The stability of L-365,260 in aqueous solutions can be pH-dependent. It is recommended to prepare fresh aqueous working solutions from a DMSO stock solution just before use. For critical experiments, a stability assessment in the specific buffer system is advised.

Q5: What is the mechanism of action of L-365,260?

A5: L-365,260 is a potent and selective antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1] It has a much lower affinity for the CCK1 receptor.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Precipitation of L-365,260 in aqueous buffer	The concentration of L-365,260 exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility.	- Ensure the final concentration of the organic solvent in your working solution is sufficient to keep L-365,260 dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final working concentration Gentle warming or sonication may help to redissolve the compound, but be cautious as this may affect its stability.
Inconsistent or unexpected experimental results	Degradation of L-365,260 in the stock solution due to improper storage or repeated freeze-thaw cycles. Instability of L-365,260 in the experimental buffer over the duration of the experiment.	- Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles Perform a stability test of L-365,260 in your experimental buffer under the same conditions as your assay (temperature, duration) Ensure the compound is fully dissolved before use.
Low potency or lack of activity	Incorrect concentration of the stock solution. Degradation of the compound. Presence of interfering substances.	- Verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known, or by another quantitative analytical method Use a fresh vial of L-365,260 to prepare a new stock solution Ensure all reagents and



buffers are of high purity and free from contaminants that may interfere with the assay.

Data Presentation

Table 1: Solubility of L-365,260

Solvent	Maximum Concentration	
DMSO	100 mM	
Ethanol	100 mM	

Table 2: Recommended Storage Conditions

Form	Storage Temperature	Duration
Solid	+4°C	Short-term
Solid	-20°C	Long-term
Stock Solution (in DMSO)	-20°C	Up to 1 month
Stock Solution (in DMSO)	-80°C	Up to 6 months

Experimental Protocols Protocol for Preparing a 10 mM Stock Solution of L365,260 in DMSO

Materials:

- L-365,260 (solid)
- Anhydrous DMSO
- Sterile microcentrifuge tubes or vials



- Calibrated balance
- Vortex mixer

Procedure:

- Allow the vial of solid L-365,260 to equilibrate to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of L-365,260 using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 398.46 g/mol), weigh out 3.98 mg of L-365,260.
- Add the appropriate volume of anhydrous DMSO to the solid L-365,260. In this example, add 1 mL of DMSO.
- Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
- Aliquot the stock solution into single-use, sterile microcentrifuge tubes or vials.
- Store the aliquots at -20°C or -80°C.

General Protocol for Assessing the Stability of L-365,260 in Solution by HPLC

This protocol provides a general framework for assessing the stability of L-365,260 in a specific solution (e.g., cell culture medium, physiological buffer).[2][3][4][5]

Objective: To determine the percentage of L-365,260 remaining in solution over time under specific storage conditions.

Materials:

- L-365,260 stock solution (e.g., 10 mM in DMSO)
- The solution/buffer to be tested (e.g., PBS, cell culture medium)



- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Appropriate HPLC column (e.g., C18)
- Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
- Incubator or water bath set to the desired temperature(s)

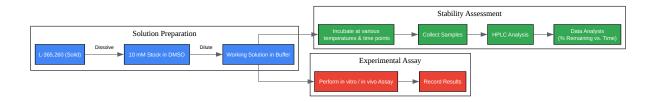
Procedure:

- Preparation of Test Solutions:
 - Prepare a working solution of L-365,260 in the test buffer at the desired final concentration (e.g., 10 μM). Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum and is consistent across all samples.
 - Prepare a sufficient volume to allow for sampling at multiple time points.
- Incubation:
 - Divide the test solution into several aliquots in appropriate vials.
 - Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is known to be light-sensitive.
- Sampling:
 - At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
 - The t=0 sample should be analyzed immediately after preparation.
 - If necessary, quench any potential degradation by freezing the sample at -80°C until analysis.
- HPLC Analysis:



- Develop a stability-indicating HPLC method capable of separating the parent L-365,260 peak from any potential degradation products.
- Inject a known volume of each sample onto the HPLC system.
- Record the chromatograms and determine the peak area of L-365,260 at each time point.
- Data Analysis:
 - Calculate the percentage of L-365,260 remaining at each time point relative to the initial concentration at t=0.
 - Percentage Remaining = (Peak Area at time t / Peak Area at time 0) x 100
 - Plot the percentage of L-365,260 remaining versus time for each condition to visualize the degradation kinetics.

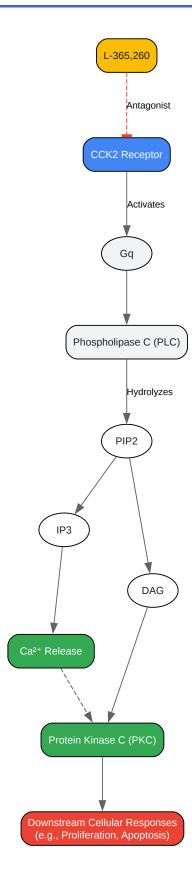
Mandatory Visualizations



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Caption: Experimental workflow for the preparation and use of L-365,260.





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Caption: Simplified signaling pathway of the CCK2 receptor antagonized by L-365,260.



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- To cite this document: BenchChem. [L-365,260 stability in solution and storage conditions].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673719#l-365-260-stability-in-solution-and-storage-conditions]

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